molecular formula C14H9FO4 B6401030 2-(3-Carboxyphenyl)-6-fluorobenzoic acid CAS No. 1261975-48-7

2-(3-Carboxyphenyl)-6-fluorobenzoic acid

Cat. No.: B6401030
CAS No.: 1261975-48-7
M. Wt: 260.22 g/mol
InChI Key: JMFVSOQDTNDPBN-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxylic acid group and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxyphenyl)-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-carboxyphenylboronic acid with 6-fluorobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxyphenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-(3-Carboxyphenyl)-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Carboxyphenyl)-benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.

    6-Fluoro-2-(3-hydroxyphenyl)benzoic acid: Contains a hydroxyl group instead of a carboxylic acid group, leading to variations in reactivity and applications.

    2-(3-Carboxyphenyl)-4-fluorobenzoic acid: The position of the fluorine atom is different, which can influence the compound’s chemical behavior and interactions.

Uniqueness

2-(3-Carboxyphenyl)-6-fluorobenzoic acid is unique due to the specific positioning of the carboxylic acid and fluorine groups on the benzene ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(3-carboxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-11-6-2-5-10(12(11)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVSOQDTNDPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689897
Record name 3-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-48-7
Record name 3-Fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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